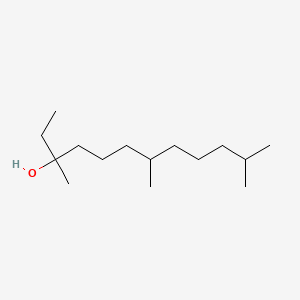

3,7,11-Trimethyldodecan-3-ol

Description

Significance of Branched-Chain Terpenoid Alcohols in Chemical and Biological Research

Branched-chain terpenoid alcohols, a class to which 3,7,11-Trimethyldodecan-3-ol belongs, are significant in several areas of research. Terpenoids, in general, represent a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. nih.gov The branched nature of their carbon skeleton and the presence of a hydroxyl group confer specific properties that make them valuable as:

Chiral Building Blocks: Their stereocenters are useful in the asymmetric synthesis of complex natural products and pharmaceuticals. For instance, the side chain of α-tocopherol (Vitamin E) has been synthesized using optically pure (3R, 7R)-3,7,11-trimethyldodecan-1-ol. jst.go.jprsc.org

Biomarkers: The stability of their branched structure allows them to persist in geological sediments over long periods, making them useful as biomarkers to trace the input of organic matter from specific sources in ancient environments.

Surfactant Precursors: The hydrophobic branched alkyl chain can be combined with hydrophilic moieties, such as sugars, to create bio-based surfactants with unique physicochemical properties. rsc.org

Probes in Biological Systems: They are used to study metabolic pathways and the effects of molecular structure on biological activity. For example, the metabolism of terpenoid alcohols like geraniol (B1671447) and citronellol (B86348) has been studied to understand detoxification pathways. inchem.org

The study of these alcohols contributes to a deeper understanding of biosynthesis, chemical synthesis, and the interaction of complex organic molecules with biological and environmental systems.

Overview of Key Academic Research Domains Pertaining to this compound

Academic research on this compound, also known as hexahydronerolidol, spans several key domains:

Synthetic Chemistry: A primary focus is on the synthesis of this alcohol, often through the hydrogenation of its unsaturated precursor, nerolidol (B1678203). lookchem.commdpi.com Research explores different catalytic systems to achieve high yield and selectivity. mdpi.com For example, palladium catalysts supported on zinc oxide have been studied for the hydrogenation of 3,7,11-trimethyldodecyn-1-ol-3. mdpi.com

Analytical Chemistry: The identification and quantification of this compound in complex mixtures is another significant area. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed for its detection. nist.govsemanticscholar.org The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound. nist.gov

Geochemistry: This compound has been identified in geological samples, such as oil shales, suggesting its potential as a geochemical marker. open.ac.ukcopernicus.org Its presence in sediment layers can provide insights into past microbial and plant contributions to organic matter. copernicus.org

Biochemistry and Natural Products: this compound has been detected as a volatile component in natural products, such as in studies of Ophiocordyceps sinensis and its insect host. semanticscholar.org This points to its potential role in chemical ecology.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application and study in a research context.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound epa.gov |

| CAS Number | 7278-65-1 nist.govepa.gov |

| Molecular Formula | C₁₅H₃₂O nist.govepa.gov |

| Molecular Weight | 228.41 g/mol nist.gov |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Boiling Point | 269.8 °C at 760 mmHg | lookchem.com |

| Flash Point | 116.8 °C | lookchem.com |

| Density | 0.832 g/cm³ | lookchem.com |

| Vapor Pressure | 0.000943 mmHg at 25 °C | lookchem.com |

Mentioned Compounds

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,7,11-trimethyldodecan-1-ol |

| α-tocopherol (Vitamin E) |

| Geraniol |

| Citronellol |

| Nerolidol |

| 3,7,11-trimethyldodecyn-1-ol-3 |

Structure

3D Structure

Properties

CAS No. |

83377-04-2 |

|---|---|

Molecular Formula |

C15H32O |

Molecular Weight |

228.41 g/mol |

IUPAC Name |

3,7,11-trimethyldodecan-3-ol |

InChI |

InChI=1S/C15H32O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h13-14,16H,6-12H2,1-5H3 |

InChI Key |

NUKWKMGANFONQP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CCCC(C)CCCC(C)C)O |

Origin of Product |

United States |

Stereochemical Investigations and Isomeric Considerations of 3,7,11 Trimethyldodecan 3 Ol

Elucidation of Stereoisomeric Forms of 3,7,11-Trimethyldodecan-3-ol

The molecular structure of this compound features two chiral centers, which are carbon atoms bonded to four different substituent groups. libretexts.org These centers are located at the C-3 and C-7 positions. The presence of 'n' chiral centers in a molecule can result in a maximum of 2ⁿ stereoisomers. libretexts.orgmsu.edu

For this compound, with its two chiral centers, there are 2² = 4 possible stereoisomers. google.com These stereoisomers exist as two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. libretexts.org The two pairs of enantiomers are diastereomers of one another, meaning they are stereoisomers that are not mirror images. libretexts.org

The four stereoisomers are distinguished by the absolute configuration (R or S) at each chiral center:

(3R, 7R)-3,7,11-trimethyldodecan-3-ol

(3S, 7S)-3,7,11-trimethyldodecan-3-ol

(3R, 7S)-3,7,11-trimethyldodecan-3-ol

(3S, 7R)-3,7,11-trimethyldodecan-3-ol nih.gov

The (3R, 7R) and (3S, 7S) isomers constitute one enantiomeric pair, while the (3R, 7S) and (3S, 7R) isomers form the second pair. stackexchange.com Any isomer from the first pair is a diastereomer of any isomer from the second pair.

Table 1: Stereoisomers of this compound An interactive table detailing the stereoisomeric forms of this compound.

| Configuration | Relationship to (3R, 7R) | Isomer Type |

|---|---|---|

| (3R, 7R) | Identical | - |

| (3S, 7S) | Enantiomer | Stereoisomer |

| (3R, 7S) | Diastereomer | Stereoisomer |

| (3S, 7R) | Diastereomer | Stereoisomer |

Research on Stereoselective Synthesis and Separation of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound is of significant interest, particularly as intermediates in the production of other complex molecules like (2R,4'R,8'R)-α-tocopherol (natural vitamin E). arkat-usa.org

One prominent method involves the hydrogenation of the unsaturated precursor, nerolidol (B1678203). The use of an asymmetric hydrogenation catalyst can selectively produce one of the four possible stereoisomers of this compound. google.com

Another advanced synthetic strategy focuses on building the chiral molecule from smaller, pre-existing chiral building blocks. For instance, the synthesis of the related (3R,7R)-3,7,11-trimethyldodecanal has been achieved with a high degree of stereocontrol. rsc.org This process starts with R-5-methylcyclohex-2-enone and involves a series of reactions, including conjugate addition and fragmentation, to establish the desired (3R,7R) configuration. rsc.org This aldehyde can then be further reacted to produce the corresponding alcohol.

Similarly, the synthesis of the side-chain for natural α-tocopherol has utilized (3R,7R)-3,7,11-trimethyldodecan-1-ol. pharm.or.jp This demonstrates the creation of specific stereoisomers for use in larger synthetic schemes. The separation of stereoisomers is also a critical aspect of research. Techniques like distillation through specialized columns, such as a spinning band on a Goodloe column, have been used to separate mixtures of related chiral alcohols like 2R,6R-2,6,10-trimethylundecan-1-ol and 3R,7R-3,7,11-trimethyldodecan-1-ol. google.com High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful method for separating stereoisomers, as demonstrated in the separation of all four stereoisomers of vitamin K1, a molecule that shares a similar isoprenoid side chain. researchgate.net

Table 2: Research Highlights in Synthesis and Separation An interactive table summarizing key research findings in the stereoselective synthesis and separation of this compound stereoisomers.

| Research Focus | Methodology | Key Finding | Reference |

|---|---|---|---|

| Stereoselective Synthesis | Asymmetric hydrogenation of nerolidol | Can form one of the four possible stereoisomers. | google.com |

| Stereocontrolled Synthesis | Multi-step synthesis from R-5-methylcyclohex-2-enone | High diastereoselectivity (96:4) in key conjugate addition step. | rsc.org |

| Separation of Isomers | Distillation using a spinning band column | Successful separation of a mixture containing (3R,7R)-3,7,11-trimethyldodecan-1-ol. | google.com |

| Chiral Separation | HPLC with chiral stationary phase | Effective for separating stereoisomers of complex molecules with similar side chains. | researchgate.net |

Impact of Chiral Centers on Molecular Properties and Supramolecular Assembly

The distinct three-dimensional arrangement of atoms in each stereoisomer, dictated by the configuration of the chiral centers, directly influences their physical, chemical, and biological properties. While enantiomers share identical physical properties like boiling point and density, they differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules. libretexts.org Diastereomers, on the other hand, have different physical properties and can be separated by techniques like distillation or chromatography. libretexts.org

The specific stereochemistry of this compound and related compounds is crucial for their function as synthetic precursors. For example, the precise (3R,7R) configuration of the related synthon, (3R,7R)-1-bromo-3,7,11-trimethyldodecane, is essential for the synthesis of natural α-tocopherol. arkat-usa.org Using a different stereoisomer would result in a different, non-natural form of the vitamin.

The influence of chirality extends to supramolecular assembly, where molecules organize into larger, well-defined structures. While specific studies on the supramolecular assembly of this compound are not extensively detailed in the provided context, the principle of chiral recognition is fundamental. The "fit" between chiral molecules is highly specific, much like a key fits into a lock. The stereochemistry at the C-3 and C-7 centers would govern how these molecules pack in a crystal lattice or interact to form larger aggregates. Base-catalyzed dehydration of the related chiral molecule phytol (B49457) yields a single phytadiene isomer, neophytadiene, which can then form dimers, illustrating how stereochemistry can direct the formation of larger structures. rsc.org This specificity is critical in fields like materials science and in understanding biological systems where molecular recognition is paramount.

Advanced Synthetic Pathways and Methodologies for 3,7,11 Trimethyldodecan 3 Ol

Chemical Synthesis Routes to 3,7,11-Trimethyldodecan-3-ol and Related Analogs

The construction of the C15 branched-chain skeleton of this compound is typically achieved through multi-step sequences that assemble smaller carbon fragments, followed by functional group manipulations to install the tertiary alcohol.

Reduction-Based Approaches (e.g., from aldehydes or fatty alcohols)

While direct reduction of aldehydes or primary fatty alcohols yields primary alcohols, the synthesis of the tertiary alcohol this compound necessitates a different reductive strategy, typically involving a ketone precursor. A common method involves the ethynylation of a C13 ketone, 6,10-dimethylundecan-2-one, to create a propargyl alcohol, which is then reduced.

Another approach utilizes organometallic reagents. For instance, the reaction of a suitable ketone with an ethyl Grignard reagent (ethylmagnesium bromide) or ethyllithium (B1215237) would yield the desired tertiary alcohol upon workup. Similarly, the reaction of an ester like methyl 6,10-dimethylundecanoate with two equivalents of a methyl Grignard reagent can also be envisioned as a plausible, albeit less direct, route.

A specific reduction method involves using lithium aluminum hydride (LiAlH4) to reduce an ester precursor, such as 3(R),7(R),10-trimethyl-dodecanoic acid ethyl ester, to yield the corresponding primary alcohol. prepchem.com While this example produces the 1-ol isomer, the reagent is powerful enough for the reduction of various carbonyl-containing functional groups that could be precursors to the 3-ol. Another reagent combination, sodium tetrahydroborate with ruthenium(III) trichloride (B1173362) hydrate (B1144303), has been noted for chemoselective reactions in the synthesis of this compound from (+/-)-nerolidol, achieving a 75% yield. lookchem.com

Catalytic Hydrogenation Strategies (e.g., using palladium catalysts)

Catalytic hydrogenation is a critical step in many synthetic routes, primarily for saturating carbon-carbon double or triple bonds in precursors. A key precursor is 3,7,11-trimethyldodec-1-yn-3-ol, which is formed by the ethynylation of 6,10-dimethyl-2-undecanone. googleapis.com The selective hydrogenation of this alkyne is a pivotal step.

The process can be performed in two stages:

Partial Hydrogenation: The triple bond of 3,7,11-trimethyldodec-1-yn-3-ol is first reduced to a double bond to form 3,7,11-trimethyl-1-dodecen-3-ol. This is often achieved using a Lindlar catalyst to prevent over-reduction. google.com

Full Hydrogenation: The resulting alkene is then fully hydrogenated to the saturated alcohol, this compound.

Various catalysts, including palladium, platinum, nickel, or rhodium, can be employed for the full hydrogenation of the alkene precursor. google.com The reaction is typically carried out in a hydrogen atmosphere with pressures ranging from normal pressure to approximately 20 kg/cm ² and temperatures between 20°C and 80°C. google.com

Recent research has focused on improving catalyst performance. For example, palladium nanoparticles stabilized by polyvinylpyrrolidone (B124986) (PVP) on a zinc oxide support (1%Pd-PVP/ZnO) have been tested for the hydrogenation of 3,7,11-trimethyldodec-1-yn-3-ol. mdpi.com This catalyst demonstrated high activity and selectivity for the intermediate alkene, 3,7,11-trimethyldodecen-1-ol-3, under mild conditions (40°C, 1 atm H2), showcasing the potential for fine-tuning the reaction to yield either the partially or fully saturated product. mdpi.com

Multi-step Total Synthesis of this compound Precursors

The total synthesis of precursors for this compound often begins with simple, readily available molecules. A common strategy involves the construction of C13 ketones like 6,10-dimethyl-5-undecen-2-one (B8308521) or its saturated analogue, 6,10-dimethylundecan-2-one.

One established pathway starts with isovaleraldehyde (B47997) and acetone, which undergo a cross-aldol condensation to produce 6-methyl-3-hepten-2-one. googleapis.com This intermediate is a versatile building block for further elaboration into the larger carbon skeleton required for the final product.

A more complex route involves several key transformations:

Ethynylation of Acetone: Acetone reacts with acetylene (B1199291) to form 3-methyl-1-butyn-3-ol. google.comgoogle.com

Carroll Rearrangement: The resulting propargyl alcohol can be reacted with diketene (B1670635) to form an acetoacetic ester derivative, which then undergoes a Carroll rearrangement to yield 6-methyl-5-hepten-2-one. google.comgoogle.com

Chain Elongation: This C8 ketone is then further elaborated. For example, it can be converted to 6,10-dimethyl-5-undecen-2-one.

Final Carbon-Carbon Bond Formation: This C13 ketone is then subjected to either ethynylation followed by hydrogenation or vinylation to install the final two carbons and the hydroxyl group at the C-3 position. Vinylation can be achieved using a vinyl magnesium halide. google.com Ethynylation, an industrially favored route, involves reacting the ketone with acetylene in the presence of a strong base to form 3,7,11-trimethyldodec-1-yn-3-ol, the direct precursor for hydrogenation. googleapis.comgoogle.com

Chemoenzymatic and Asymmetric Synthesis of this compound Enantiomers

Achieving stereocontrol in the synthesis of this compound is crucial, particularly for applications where specific enantiomers are required. Asymmetric hydrogenation and chemoenzymatic methods are the primary strategies employed.

A direct method for producing enantiomers of this compound is the asymmetric hydrogenation of nerolidol (B1678203). Using a suitable chiral hydrogenation catalyst, it is possible to selectively produce one of the four possible stereoisomers of the target compound. google.com

Chemoenzymatic strategies often focus on creating chiral building blocks that are later assembled into the final molecule. Enzymes, such as lipases, are widely used for the kinetic resolution of racemic alcohols or acids. For instance, lipase-catalyzed hydrolysis of acetates has been used to prepare optically pure precursors for the related (3R,7R)-3,7,11-trimethyldodecan-1-ol, a key side-chain for α-tocopherol (Vitamin E) synthesis. jst.go.jplookchem.com This highlights a general and powerful strategy where an enzyme resolves a racemic mixture of a key intermediate, which is then carried forward through subsequent chemical steps to the final chiral product. arkat-usa.org

Bakers' yeast has also been employed for the enantioselective reduction of carbonyl compounds, providing access to chiral synthons that can be used in multi-step syntheses of complex molecules like terpenoids. researchgate.net

Exploration of Novel Synthetic Reagents and Reaction Conditions for this compound Production

The quest for more efficient and selective synthetic methods has led to the exploration of new reagents and reaction conditions. As previously mentioned, polymer-stabilized palladium catalysts represent an advancement in hydrogenation, offering benefits of both homogeneous and heterogeneous catalysis, such as high activity and stability under mild conditions. mdpi.com

The table below summarizes various reagents and conditions used in the synthesis of this compound and its immediate precursors.

| Reaction Step | Reagents & Catalysts | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Ethynylation of Ketone | Acetylene, Strong Base (e.g., KOH, NaNH2) | Liquid Ammonia, DMF, DMSO | -30°C to 30°C | googleapis.com |

| Partial Hydrogenation (Alkyne to Alkene) | H2, Lindlar Catalyst | Hydrocarbons (e.g., hexane) | Typical hydrogenation conditions | google.com |

| Full Hydrogenation (Alkyne/Alkene to Alkane) | H2, Pd/C, PtO2, Raney Ni | Ethanol, Hexane | 20-80°C, 1-20 atm | google.comprepchem.com |

| Advanced Hydrogenation of Alkyne | H2, 1%Pd-PVP/ZnO | Ethanol | 40°C, 1 atm | mdpi.com |

| Chemoselective Reduction of Nerolidol | Sodium tetrahydroborate, Ruthenium(III) trichloride hydrate | N,N-dimethyl acetamide, Water | 0°C, 1h | lookchem.com |

| Vinylation of Ketone | Vinyl magnesium halide | Tetrahydrofuran (THF), Diethyl ether | -10°C to 55°C | google.com |

Investigations into By-product Formation and Purity Control in Synthesis

In any multi-step synthesis, controlling purity and minimizing by-products is essential. In the synthesis of this compound, several challenges arise.

During the hydrogenation of the precursor 3,7,11-trimethyldodec-1-yn-3-ol, a significant by-product can be the partially hydrogenated alkene, 3,7,11-trimethyldodecen-3-ol. mdpi.com The selectivity of the catalyst is paramount; a non-selective catalyst can lead to a mixture of the starting alkyne, the intermediate alkene, and the final saturated alcohol, complicating purification. The use of highly selective catalysts or carefully controlled reaction conditions is necessary to drive the reaction to completion. mdpi.com

In syntheses involving stereocenters, the formation of diastereomers is a major concern. For instance, asymmetric synthesis or resolution steps that are not perfectly selective will result in a mixture of stereoisomers, which are often difficult to separate. google.com

General by-products can also include colored impurities, which may arise from side reactions or degradation of materials under certain conditions. google.com Purification is typically achieved through standard laboratory techniques. Distillation, often under reduced pressure (Kugelrohr oven, e.g., 104°-110°C at 0.10 mmHg), is effective for separating the product from non-volatile impurities. prepchem.com For separating isomers or closely related by-products, column chromatography on silica (B1680970) gel is a common and effective method. google.com

Table of Mentioned Compounds

| Chemical Name |

| This compound |

| 3,7,11-trimethyldodecan-1-ol (Hexahydrofarnesol) |

| 3,7,11-trimethyldodec-1-yn-3-ol |

| 3,7,11-trimethyl-1-dodecen-3-ol |

| (+/-)-Nerolidol |

| 6,10-dimethyl-2-undecanone |

| 6,10-dimethyl-5-undecen-2-one |

| 3(R),7(R),10-trimethyl-dodecanoic acid ethyl ester |

| Lithium aluminum hydride |

| Sodium tetrahydroborate |

| Ruthenium(III) trichloride hydrate |

| Palladium |

| Platinum |

| Rhodium |

| Nickel |

| Lindlar catalyst |

| Polyvinylpyrrolidone (PVP) |

| Zinc oxide |

| Isovaleraldehyde |

| Acetone |

| 6-methyl-3-hepten-2-one |

| 3-methyl-1-butyn-3-ol |

| Diketene |

| 6-methyl-5-hepten-2-one |

| Vinyl magnesium halide |

| α-tocopherol (Vitamin E) |

| N,N-dimethyl acetamide |

| Ethanol |

| Hexane |

| Tetrahydrofuran (THF) |

| Diethyl ether |

| Liquid Ammonia |

| N,N-dimethylformamide (DMF) |

| Dimethyl sulfoxide (B87167) (DMSO) |

Biosynthetic Pathways and Natural Occurrence of 3,7,11 Trimethyldodecan 3 Ol in Biological Systems

Elucidation of Biosynthetic Routes to 3,7,11-Trimethyldodecan-3-ol

Direct biosynthetic pathways for this compound are not extensively documented. However, its formation is understood to occur via the modification of C15 isoprenoid precursors, which originate from universal biological pathways like the mevalonate (B85504) (MEV) pathway. google.com The most direct route described is the hydrogenation of the unsaturated sesquiterpene alcohol nerolidol (B1678203). google.comgoogle.com This process saturates the carbon-carbon double bonds of the nerolidol molecule to yield this compound. google.com This transformation suggests that the biosynthesis in organisms likely involves enzymatic hydrogenation or reduction of nerolidol or similar farnesol-derived precursors.

Natural Distribution and Identification of this compound in Diverse Organisms

This compound has been identified in various biological systems, including plants and as part of interactions within fungal systems.

While the closely related isomer, 3,7,11-trimethyldodecan-1-ol, has been reported in plants such as Azadirachta indica, Phlomis floccosa, and Impatiens parviflora, specific identification of this compound is documented in other species. Gas Chromatography-Mass Spectrometry (GC-MS) analysis has confirmed its presence in the leaves of Persicaria strigosa, an ethnomedicinal plant found in Southeast Asia. semanticscholar.orgresearchgate.netsci-hub.se It has also been identified as a chemical component in the extractives of Potoxylon melagangai wood. unimas.my

Table 1: Documented Occurrence of this compound in Plant Species

| Plant Species | Part of Plant | Method of Identification | Reference |

|---|---|---|---|

| Persicaria strigosa | Leaves (Ethyl acetate (B1210297) extract) | GC-MS | semanticscholar.orgresearchgate.netsci-hub.se |

| Potoxylon melagangai | Wood (Acetone extract) | GC-MS | unimas.my |

The specific detection of this compound in fungal or insect systems is not widely reported. However, its presence has been noted in contexts involving these organisms. For instance, research on the wood extractives of Potoxylon melagangai identified this compound as one of the compounds. unimas.my The same study investigated the ability of white-rot fungi, Pycnoporus coccineus and Schizophyllum commune, to degrade these wood extractives, indicating the compound's existence in an ecosystem involving fungal agents. unimas.my While its isomer, 3,7,11-trimethyldodecan-1-ol, has been found in the fungus-insect complex Ophiocordyceps sinensis, data for the 3-ol variant in this specific context is absent.

This compound has been identified as a phytochemical constituent in studies investigating the bioactivity of plant extracts in cancer research. In a study on Persicaria strigosa, an ethyl acetate extract containing this compound as a component demonstrated antiproliferative and apoptosis-inducing properties against Dalton's lymphoma cells. semanticscholar.orgresearchgate.netresearchgate.net This research highlights the compound as a metabolite within a plant extract showing potential bioactivity in a cancer metabolism context. semanticscholar.orgresearchgate.net

Table 2: Identification of this compound in a Cellular Research Context

| Research Area | Biological Source | Cellular Context | Key Finding | Reference |

|---|---|---|---|---|

| Cancer Metabolism | Persicaria strigosa leaf extract | Dalton's Lymphoma Cells | Identified as a component of an extract that induces apoptosis and exhibits antiproliferative activity. | semanticscholar.orgresearchgate.netresearchgate.net |

Biotransformation of Related Terpenoids and Precursors to this compound

The formation of this compound is primarily described as a result of the chemical transformation of its unsaturated precursor, nerolidol (3,7,11-trimethyl-1,6,10-dodecatrien-3-ol). google.comgoogle.com This biotransformation is achieved through hydrogenation, a process that saturates the three double bonds in the nerolidol structure. google.com This conversion can be carried out using various catalysts. For example, a chemoselective reaction using sodium tetrahydroborate and ruthenium(III) trichloride (B1173362) hydrate (B1144303) has been reported as a synthetic route from (+/-)-nerolidol. lookchem.com Another method involves hydrogenation over a platinum(IV) oxide catalyst. lookchem.com Such transformations highlight a plausible mechanism for its formation in biological or industrial settings where sesquiterpenoid precursors are present.

Mechanisms of Formation as Industrial By-products from Biotechnological Processes

This compound can be formed during industrial processes that involve the hydrogenation of C15 isoprenoid compounds. google.com For instance, in the biotechnological production of biofuels like farnesane (2,6,10-trimethyldodecane), a key step is the hydrogenation of bio-engineered farnesene (B8742651). google.comguidechem.com Related C15 olefinic alcohols, such as nerolidol, may be present as part of the biological feedstock or as intermediates. The hydrogenation of nerolidol, whether intentional or as a side reaction during the conversion of other terpenes, yields this compound. google.comgoogle.com Therefore, in biotechnological systems that utilize yeast or bacteria to produce C15 isoprenoids followed by chemical finishing steps like hydrogenation, this compound can emerge as a component of the final product mixture. google.com

Ecological and Biochemical Functions of 3,7,11 Trimethyldodecan 3 Ol

Role in Lipid Metabolism and Interactions with Biological Membranes

The chemical structure of 3,7,11-Trimethyldodecan-3-ol, a C15 isoprenoid alcohol, inherently suggests a strong interaction with lipid-based structures like cell membranes. Research on phytochemicals from the plant Persicaria strigosa identified this compound and noted that its high lipophilicity suggests a greater permeability through cell membranes. semanticscholar.org This characteristic is fundamental for a compound to exert intracellular effects, as it must first cross the lipid bilayer. The small molecular mass and surface area of such compounds further facilitate their passage through the membrane. semanticscholar.org

While specific studies on the 3-ol isomer are limited, extensive research on its close structural isomer, 3,7,11-trimethyl-1-dodecanol (B1208083) (hexahydrofarnesol), provides significant insights into its likely biochemical activities. This isomer is known to play a role in lipid metabolism and has been studied for its potential involvement in cancer metabolism. smolecule.com The mechanism of action for 3,7,11-trimethyl-1-dodecanol involves direct interaction with lipid membranes, where it can modulate their fluidity. Furthermore, it can influence the activity of key enzymes in lipid metabolism, such as lipases and esterases, by binding to their active sites. smolecule.com This modulation of enzyme activity can influence the synthesis and breakdown of fatty acids. smolecule.com Given the structural similarity, it is plausible that this compound shares these capabilities for membrane interaction and enzymatic influence.

Significance in Plant-Environment Interactions and Allelochemical Activity

This compound and its isomers are significant components of plant volatile emissions, playing a crucial role in how plants interact with their environment, particularly with herbivores. This compound was identified as one of twelve major phytocompounds in an ethyl acetate (B1210297) extract of Persicaria strigosa, a medicinal plant with a history of ethnomedicinal use. semanticscholar.org

The allelochemical activity is more extensively documented for the isomer 3,7,11-trimethyl-1-dodecanol. In rice (Oryza sativa), this compound is a key herbivore-induced plant volatile (HIPV). Its emission is triggered by insect damage, and it functions as part of the plant's natural defense mechanism. These volatile signals can repel herbivores or attract their natural predators, thus protecting the plant.

The presence of 3,7,11-trimethyl-1-dodecanol is not limited to rice; it has been identified as a metabolite in a variety of other plants, including:

Neem (Azadirachta indica) : A well-known medicinal plant. nih.govnih.gov

Panax notoginseng : A highly valuable traditional Chinese medicine, where the compound was detected in the roots, stems, and leaves. frontiersin.org

Phlomis floccosa : A perennial herb belonging to the Lamiaceae family. mdpi.com

The widespread occurrence of this structural backbone in the plant kingdom underscores its importance in chemical ecology and plant defense strategies.

Contribution to Volatile Organic Compound Profiles and Chemical Ecology

As a volatile organic compound (VOC), this compound contributes to the complex chemical signature of a plant. This "volatilome" is integral to chemical ecology, mediating interactions between plants and other organisms.

Gas chromatography-mass spectrometry (GC-MS) analysis has been crucial in identifying this compound and its isomer in various plant extracts and environmental samples. For instance, this compound was identified in the volatile profile of Persicaria strigosa leaves. semanticscholar.org Its isomer, 3,7,11-trimethyl-1-dodecanol, has been characterized as a VOC in rice, Panax notoginseng, and Phlomis floccosa. frontiersin.orgmdpi.com Beyond plants, it was also detected as one of many VOCs in an industrial lagoon, indicating its presence as an environmental contaminant.

The table below summarizes the findings from GC-MS studies that have identified these compounds in the volatile profiles of different plant species.

| Compound | Plant Species | Part(s) Analyzed | Research Focus |

| This compound | Persicaria strigosa | Leaves | Phytochemical analysis and bioactivity. semanticscholar.org |

| 3,7,11-trimethyl-1-dodecanol | Panax notoginseng | Root, Stem, Leaf | Chemical profiling of different plant parts. frontiersin.org |

| 3,7,11-trimethyl-1-dodecanol | Phlomis floccosa | Not specified | Identification of essential oil components. mdpi.com |

This table is based on data extracted from the cited research articles.

Research on Metabolic Fluxes Involving this compound in Model Organisms

However, there is evidence that its isomer, 3,7,11-trimethyl-1-dodecanol, is an active metabolite in various organisms. It is described as a human and plant metabolite and has been specifically noted as a "metabolite observed in cancer metabolism". nih.govnih.govebi.ac.uk This indicates that the compound is processed and transformed within biological systems and likely integrated into central metabolic pathways, such as lipid metabolism. smolecule.com Its role as a metabolite in cancer cells suggests potential involvement in pathways related to cell proliferation and bioenergetics, but the specific routes and their turnover rates (fluxes) remain an area for future investigation.

Advanced Analytical Methodologies for Characterization and Quantification of 3,7,11 Trimethyldodecan 3 Ol

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation of 3,7,11-trimethyldodecan-3-ol from complex mixtures and for assessing its purity. Gas and liquid chromatography are the most utilized techniques.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful and widely used tool for the analysis of volatile and semi-volatile compounds like this compound. amegroups.cnresearcherslinks.com This technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column.

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and carried by an inert gas through a heated column. For the analysis of this compound, a non-polar or semi-polar capillary column, such as a DB-5MS, is often employed. frontiersin.org The temperature of the column is gradually increased (a temperature program) to facilitate the separation of compounds with different volatilities. For instance, a temperature program might start at 40°C and increase to 280°C. amegroups.cn

As the separated compounds exit the GC column, they enter the mass spectrometer. The MS ionizes the molecules, typically using electron impact (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint of the compound, which can be compared to spectral libraries, such as the NIST Mass Spectral Library, for identification. nist.gov The mass spectrum of this compound, also known as hexahydronerolidol, is available in the NIST WebBook. nist.gov GC-MS has been instrumental in identifying this compound in various natural products and biological samples. frontiersin.orgsemanticscholar.org

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

| Column Type | DB-5MS (or similar non-polar/semi-polar) |

| Injector Temperature | 250°C - 280°C |

| Carrier Gas | Helium |

| Temperature Program | e.g., Initial 40°C, ramp to 280°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) |

| Detection | Full scan mode (e.g., m/z 50-550) |

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomeric Analysis

This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These isomers can have distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying these stereoisomers.

Chiral HPLC utilizes a stationary phase that is itself chiral, allowing for differential interactions with the enantiomers of the analyte. This results in different retention times for each stereoisomer, enabling their separation. The choice of the chiral stationary phase (CSP) is critical and often involves derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. For the analysis of alcohols like this compound, derivatization to form esters or urethanes may be necessary to enhance resolution and detection. A validated chiral HPLC method has been successfully applied for the determination of formoterol (B127741) stereoisomers and their inversion products. nih.gov While specific applications for this compound are less commonly documented in readily available literature, the principles of chiral HPLC for resolving stereoisomers of similar compounds are well-established. nih.govresearchgate.net

Spectroscopic Methods for Structural Confirmation and Derivatization Studies

While chromatography separates the compound, spectroscopy provides detailed information about its chemical structure. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key methods for the structural elucidation of this compound.

Spectroscopic techniques are invaluable for confirming the structure of this compound and for studying the products of its derivatization. These methods provide detailed information about the molecule's atomic arrangement and functional groups.

Isotopic Labeling Strategies for Mechanistic and Biosynthetic Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule and to elucidate biosynthetic pathways. In the context of this compound, this involves introducing stable isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into precursor molecules.

By feeding organisms with these labeled precursors, researchers can follow the incorporation of the isotopes into this compound and its metabolites. Analysis of the labeled products, typically by mass spectrometry or NMR, reveals the specific atoms that are derived from the precursor, providing insights into the enzymatic reactions and pathways involved in its formation. This approach has been widely used in metabolomics to understand metabolic networks. nih.gov For example, stable isotope labeling with amino acids in cell culture (SILAC) is a common method for incorporating isotopic labels into proteins for proteomics studies. nih.gov While specific studies on the biosynthesis of this compound using isotopic labeling are not extensively reported, this methodology remains a crucial tool for such investigations. beilstein-journals.org

Development of Methodologies for Trace Analysis and Metabolomics of this compound

Detecting and quantifying this compound at very low concentrations (trace analysis) is essential for many applications, including environmental monitoring and metabolomics studies. Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system.

Advanced analytical techniques are required to achieve the necessary sensitivity and selectivity for trace analysis. Solid-phase microextraction (SPME) is a sample preparation technique that can be used to pre-concentrate volatile and semi-volatile compounds like this compound from a sample matrix before GC-MS analysis. This enhances the detection limits.

In the field of metabolomics, the goal is to obtain a comprehensive profile of metabolites. This often involves the use of high-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap mass analyzers, coupled with either GC or LC. These instruments provide highly accurate mass measurements, which aid in the confident identification of metabolites. For instance, a non-targeted metabolomics approach has been used to discriminate between different parts of a plant, identifying both non-volatile and volatile constituents. frontiersin.org The integration of these advanced analytical methods is crucial for understanding the role of this compound in complex biological systems. amegroups.cnsemanticscholar.org

Chemical Transformations and Derivatizations of 3,7,11 Trimethyldodecan 3 Ol for Research Applications

Oxidation Reactions and Synthesis of Aldehyde/Carboxylic Acid Derivatives

The oxidation of alcohols is a fundamental reaction in organic synthesis, typically yielding aldehydes, ketones, or carboxylic acids depending on the alcohol's structure (primary, secondary, or tertiary) and the reaction conditions. chemguide.co.uksavemyexams.com Common oxidizing agents include acidified potassium dichromate(VI) (K₂Cr₂O₇/H₂SO₄) or potassium manganate(VII) (KMnO₄). docbrown.info

However, 3,7,11-trimethyldodecan-3-ol is a tertiary alcohol. This classification is critical as tertiary alcohols are generally resistant to oxidation under standard conditions. savemyexams.comdocbrown.info The carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it. Therefore, oxidation to a carbonyl compound would necessitate the cleavage of a strong carbon-carbon bond, which requires harsh reaction conditions. chemguide.co.ukdocbrown.info

Under forcing conditions with strong oxidizing agents and heat, the carbon skeleton of this compound would likely fragment, leading to a mixture of smaller carboxylic acids and carbon dioxide, rather than a specific aldehyde or carboxylic acid derivative with the original 15-carbon backbone. docbrown.info This resistance to oxidation is a key chemical property that distinguishes tertiary alcohols from their primary and secondary counterparts.

Esterification and Etherification of this compound

The hydroxyl group of this compound can undergo esterification and etherification to produce a range of derivatives. These reactions typically involve the nucleophilic attack of the alcohol's oxygen atom on an electrophilic carbon.

Esterification is the process of forming an ester from an alcohol and a carboxylic acid or its derivative. For a sterically hindered tertiary alcohol like this compound, direct esterification with a carboxylic acid (Fischer esterification) is often slow and inefficient. More reactive acylating agents, such as acid chlorides or anhydrides, are generally used in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl). google.com For example, reacting this compound with acetyl chloride would yield 3,7,11-trimethyldodecan-3-yl acetate (B1210297).

Etherification involves the formation of an ether linkage (R-O-R'). A common method is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. However, for a tertiary alkoxide derived from this compound, this method is often problematic. The tertiary alkoxide is a strong base, and when it reacts with a primary or secondary alkyl halide, the E2 elimination reaction often dominates over the desired SN2 substitution, leading to alkene formation. A more suitable approach for synthesizing ethers from tertiary alcohols can involve the acid-catalyzed addition of the alcohol to an alkene or reaction with other specific etherification agents.

Dehydration Pathways and Alkene Formation from this compound

The elimination of a water molecule from an alcohol, known as dehydration, is a common method for synthesizing alkenes. youtube.com This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).

For this compound, the dehydration proceeds readily via an E1 (Elimination, unimolecular) mechanism. youtube.com The reaction involves three key steps:

Protonation: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (-OH₂⁺).

Carbocation Formation: The protonated hydroxyl group departs as a water molecule, generating a relatively stable tertiary carbocation at the C3 position.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond.

Deprotonation can occur from carbon C2 or C4, leading to a mixture of regioisomeric alkenes. According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene.

Path A (Major Product): Removal of a proton from the methylene (B1212753) group at C4 results in the formation of 3,7,11-trimethyldodec-3-ene . This is a trisubstituted alkene.

Path B (Minor Product): Removal of a proton from the methyl group of the ethyl substituent at C2 leads to the formation of 3-methyl-3-(4,8-dimethylnonyl)but-1-ene (an isomer of the main product). This is a disubstituted alkene.

Strategic Derivatization for Enhanced Analytical Detection and Characterization

In analytical chemistry, particularly in chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), derivatization is a crucial technique. It involves chemically modifying a compound to produce a new substance with properties that are more suitable for a given analytical method. For this compound, derivatization can improve volatility, thermal stability, and detectability.

The hydroxyl group is the primary site for derivatization. Common strategies include:

Silylation: This is one of the most common derivatization techniques for GC analysis of alcohols. The hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether by reacting the alcohol with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylchlorosilane (TMCS). The resulting silyl (B83357) ether is more volatile and thermally stable than the parent alcohol, leading to sharper peaks and better resolution in GC analysis.

Esterification/Acylation: As discussed in section 7.2, forming an ester can alter the compound's properties. For GC, forming an acetate or trifluoroacetate (B77799) ester can improve volatility. For HPLC with UV detection, the alcohol can be derivatized with a reagent containing a chromophore (a light-absorbing group). For example, reaction with benzoyl chloride would produce a benzoate (B1203000) ester, which can be readily detected by a UV detector.

These derivatization reactions are essential for the accurate quantification and identification of this compound in complex matrices, such as biological samples or industrial process streams. nih.govamegroups.cn

Industrial and Non Biomedical Research Applications of 3,7,11 Trimethyldodecan 3 Ol Derivatives

Utilization in Surfactant Chemistry and Material Science

Derivatives of 3,7,11-trimethyldodecan-3-ol, most notably its primary alcohol isomer hexahydrofarnesol, serve as valuable lipophilic starting materials for the synthesis of novel, 100% bio-based surfactants. researchgate.netrsc.org The highly branched C15 alkyl chain of hexahydrofarnesol provides unique physicochemical properties to the resulting surfactants when coupled with hydrophilic head groups like mono- and di-saccharides. researchgate.net

Research has demonstrated the synthesis of five new bio-based surfactants by combining hexahydrofarnesol with sugars such as arabinose, xylose, glucose, mannose, and maltose. researchgate.netrsc.org A key advantage of using hexahydrofarnesol is that it is a byproduct of the biofuel industry, allowing for the valorization of an industrial side stream to create sustainable, high-performance chemicals. rsc.org

These novel surfactants exhibit a combination of desirable traits. They retain the beneficial properties of traditional sugar-based surfactants, such as low sensitivity to changes in temperature and salinity. rsc.org Simultaneously, the unique branched structure of the hexahydrofarnesyl chain contributes to specific advantages, including a lower Krafft temperature (the temperature at which surfactants begin to form micelles) and the ability to significantly reduce surface tension. rsc.org These properties make them suitable for a range of applications, from detergency and personal care products to more specialized fields like pharmaceutical production and agricultural formulations. rsc.org Furthermore, their ability to form stable microemulsions, particularly Winsor III systems, over a wide range of salinities is of great interest for applications in Enhanced Oil Recovery (EOR). rsc.org

Table 1: Physicochemical Properties of Hexahydrofarnesol-Based Surfactants This table summarizes findings from studies on surfactants synthesized using hexahydrofarnesol.

| Surfactant Characteristic | Finding | Source |

|---|---|---|

| Origin | Synthesized from hexahydrofarnesol, a bio-based industrial by-product. | researchgate.netrsc.org |

| Key Structural Feature | Branched C15 hexahydrofarnesyl lipophilic chain. | researchgate.netrsc.org |

| Enhanced Properties | Lower Krafft temperature and low surface tension compared to linear chain equivalents. | rsc.org |

| Combined Benefits | Low sensitivity to temperature/salinity and ability to form Winsor III microemulsions. | rsc.org |

| Potential Applications | Detergency, pharmaceuticals, agricultural formulations, Enhanced Oil Recovery (EOR). | rsc.orggoogle.com |

Role in the Production of Biofuels and Related Derivatives (e.g., farnesane research)

The derivative 3,7,11-trimethyldodecan-1-ol (hexahydrofarnesol) is intrinsically linked to the production of advanced biofuels, specifically farnesane (2,6,10-trimethyldodecane). rsc.org Farnesane is a renewable, sustainable aviation fuel that can be blended with conventional petroleum-based jet fuel. rsc.org It is produced through the hydrogenation of farnesene (B8742651), a sesquiterpene that can be generated from sugar feedstocks via biotechnological fermentation processes. rsc.org

During the industrial-scale hydrogenation of farnesene to produce farnesane, hexahydrofarnesol is generated as a significant and valuable byproduct. rsc.orgsmolecule.com This integrated production process represents a sustainable approach, utilizing renewable feedstocks and maximizing value by converting a side stream into useful chemicals for other industries, as discussed in the surfactant section. smolecule.com The hexahydrofarnesol is typically isolated from the farnesane product stream through distillation. rsc.orgsmolecule.com

Beyond its role as a byproduct, 3,7,11-trimethyldodecan-1-ol has also been identified as a component of bio-oils derived from the hydrothermal liquefaction of biomass, such as the hyperaccumulator plant Pteris vittata L. rsc.org Its presence in these complex fuel mixtures is relevant for the characterization and quality assessment of next-generation biofuels. rsc.org

Application as Chemical Intermediates in Complex Organic Synthesis

Both this compound and its derivatives are important intermediates in the field of organic synthesis. They serve as building blocks for constructing more complex molecules. lookchem.com

A prominent example is the synthesis of the side chain for (2R, 4'R, 8'R)-α-Tocopherol, the most biologically active form of Vitamin E. Research has detailed the synthesis of optically pure (3R, 7R)-3,7,11-trimethyldodecan-1-ol, which constitutes this crucial side chain. jst.go.jp This multi-step synthesis highlights the compound's value in creating high-value, biologically significant molecules. jst.go.jp

Furthermore, the synthesis and transformation of these compounds are subjects of catalytic research. For instance, studies have explored the selective hydrogenation of related alkynols, such as 3,7,11-trimethyldodecyn-1-ol-3, to produce the corresponding alkenol (3,7,11-trimethyldodecen-1-ol-3) and ultimately the saturated alkanol (3,7,11-trimethyldodecan-1-ol-3). mdpi.com These investigations, which focus on optimizing catalyst activity and selectivity using systems like polymer-supported palladium catalysts, demonstrate the role of these compounds in advancing catalytic science and producing specific isomers for further use. mdpi.com The compound itself can be synthesized via routes such as the chemoselective reduction of (+/-)-nerolidol. lookchem.com

Table 2: Examples of this compound Derivatives in Synthesis This table provides examples of synthetic applications and transformations involving the compound and its derivatives.

| Synthetic Goal | Intermediate Used/Produced | Significance | Source |

|---|---|---|---|

| Vitamin E Side Chain | (3R, 7R)-3,7,11-trimethyldodecan-1-ol | Synthesis of a vital, optically pure biological molecule. | jst.go.jp |

| Catalytic Hydrogenation | 3,7,11-trimethyldodecyn-1-ol-3 | Study of selective catalysis to produce specific alkenols and alkanols. | mdpi.com |

| Bio-based Surfactants | 3,7,11-trimethyldodecan-1-ol | Serves as the lipophilic building block for novel surfactants. | researchgate.netrsc.org |

| General Intermediate | This compound | Used in the synthesis of various other organic compounds. | lookchem.com |

Predictive Modeling and Computational Studies for Material Properties (e.g., cetane number prediction)

Computational chemistry and predictive modeling are increasingly important tools for screening and designing molecules with desired properties, particularly in the development of new materials and fuels. While direct computational studies focused exclusively on this compound are not extensively documented in isolation, its structural class—branched-chain alcohols and their corresponding alkanes—is highly relevant to such research.

One of the most critical properties for diesel fuels is the cetane number (CN), which indicates ignition quality. mdpi.com Predictive modeling, often using techniques like artificial neural networks, is employed to estimate the cetane number of potential biofuel candidates, thereby accelerating the research and development process. osti.gov These models are built using large datasets of known compounds and their measured cetane numbers to predict the properties of new or untested molecules. osti.gov The parent alkane of this compound, trimethyldodecane, is a type of branched alkane whose fuel properties are of interest in the formulation of diesel-like biofuels. mdpi.com Computational models help researchers screen vast numbers of potential fuel molecules, including branched structures, to identify those with the most promising cetane numbers without requiring exhaustive and time-consuming experimental synthesis and testing. osti.gov

Additionally, basic physicochemical properties of this compound, such as its acid dissociation constant (pKa) and partition coefficient (LogP), are often predicted using computational software as a first step in characterizing a molecule's potential behavior in various systems. lookchem.com

Emerging Research Frontiers and Future Perspectives for 3,7,11 Trimethyldodecan 3 Ol

Integration with Systems Biology and -Omics Approaches in Metabolic Studies

The future of understanding the metabolic role of 3,7,11-Trimethyldodecan-3-ol lies in its integration with systems biology and multi-omics approaches. nih.govnih.gov Systems biology aims to create a holistic understanding of biological organisms by combining data from genomics, transcriptomics, proteomics, and metabolomics. nih.gov The metabolome, which includes all metabolites within a cell or organism, provides a direct functional readout of cellular activity.

By employing metabolomics, researchers can quantify the presence and concentration of this compound and related metabolites in various biological samples. When this data is integrated with transcriptomic and proteomic data, it becomes possible to correlate the abundance of this compound with the expression of specific genes and proteins. This integrated "multi-omics" approach can elucidate the metabolic pathways responsible for its synthesis and degradation, as well as its downstream effects on cellular processes. nih.govmdpi.com For instance, identifying enzymes that are co-expressed with the presence of this compound could reveal novel biosynthetic or catabolic pathways.

Future research could utilize techniques like Stable Isotope Resolved Metabolomics (SIRM) to trace the metabolic fate of labeled precursors into this compound, providing definitive evidence of its production pathways within a biological system. This approach would be particularly valuable in contexts where this compound has been identified as a potential biomarker, such as in certain metabolic states or diseases.

Table 1: Potential Applications of -Omics Technologies in this compound Research

| -Omics Technology | Potential Application | Expected Outcome |

| Metabolomics | Quantify levels of this compound in different tissues or conditions. | Identification of metabolic states associated with the compound. |

| Transcriptomics | Correlate gene expression profiles with the presence of this compound. | Discovery of genes involved in its biosynthesis or regulation. |

| Proteomics | Identify proteins whose abundance changes in response to this compound. | Elucidation of its mechanism of action and cellular targets. |

| Multi-Omics Integration | Combine data from all -omics platforms for a systems-level view. | Comprehensive understanding of its role in metabolic networks. nih.govnih.gov |

Sustainable Production and Biorefinery Concepts Involving this compound

The development of sustainable production methods for this compound is a key area for future research. Traditional chemical synthesis often relies on petroleum-based feedstocks and may involve harsh reaction conditions. Biorefinery concepts, which utilize renewable biomass as a starting material, offer a promising alternative.

Future research could focus on engineering microorganisms, such as bacteria or yeast, to produce this compound through fermentation. This would involve identifying the biosynthetic genes responsible for its production in nature or designing novel metabolic pathways. Given its isoprenoid structure, metabolic engineering could leverage the well-established mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways to produce its farnesyl pyrophosphate (FPP) precursor. Subsequent enzymatic modifications could then lead to the final product.

The integration of this compound production into a broader biorefinery framework would enhance sustainability. In such a system, various components of a biomass feedstock would be converted into a spectrum of value-added products, minimizing waste and maximizing resource utilization. For example, lignocellulosic biomass could be processed to yield sugars for fermentation, while other fractions could be used for energy production or the synthesis of other chemicals.

Development of New Catalytic Systems for Efficient this compound Transformations

Advances in catalysis will be crucial for both the synthesis and functionalization of this compound. The development of novel catalytic systems can lead to more efficient, selective, and environmentally friendly chemical transformations.

For the synthesis of this compound, future research could explore enantioselective organocatalysis to produce specific stereoisomers of the compound. This is particularly important as different stereoisomers can exhibit distinct biological activities. The use of chiral catalysts could provide access to optically pure forms of the molecule, which are essential for pharmacological and biological studies.

Furthermore, new catalytic methods are needed to transform this compound into other valuable chemicals. For example, selective oxidation of the alcohol group could yield the corresponding ketone, while dehydration reactions could produce various unsaturated derivatives. The development of chemoselective catalysts that can target specific functional groups in the molecule without affecting others will be a key challenge. Biocatalysis, using isolated enzymes or whole-cell systems, also presents a powerful tool for performing highly specific transformations under mild conditions.

Exploration of Undiscovered Ecological Roles and Biological Interactions

The structural similarity of this compound to known semiochemicals and insect hormones suggests that it may play significant, yet undiscovered, ecological roles. nih.gov For instance, related compounds, the alkyl 3,7,11-trimethyl-2,4-dodecadienoates, have been identified as potent insect growth regulators with juvenile hormone activity. nih.gov This raises the possibility that this compound could function as a pheromone, an allomone, or a kairomone in various insect species.

Future research should focus on screening for the presence of this compound in the volatile emissions and glandular secretions of a wide range of organisms. Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), can be used to detect and identify trace amounts of this compound in complex biological matrices.

Once its presence in a particular species is confirmed, behavioral bioassays can be conducted to determine its function. For example, electroantennography (EAG) can be used to test the response of insect antennae to the compound, providing evidence for its role as a semiochemical. Understanding these biological interactions is not only of fundamental scientific interest but could also lead to the development of novel, environmentally friendly pest management strategies. The identification of this compound in various plant species also points towards potential roles in plant-insect or plant-microbe interactions.

Q & A

Basic Research Questions

Q. What analytical methods are most effective for determining the purity of 3,7,11-Trimethyldodecan-3-ol in synthetic samples?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for volatile analysis, leveraging its boiling point (111–112°C at 1.5 Torr) .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm structural integrity by matching peak assignments to the branched tertiary alcohol group and methyl substitutions .

- High-Performance Liquid Chromatography (HPLC) with refractive index detection is suitable for non-volatile impurities.

Q. What physicochemical parameters are critical for characterizing this compound?

- Key Parameters :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₃₂O | |

| Molecular Weight | 228.41 g/mol | |

| Density | 0.8379 g/cm³ | |

| Water Solubility | Insoluble |

- Experimental Validation : Use differential scanning calorimetry (DSC) for phase transitions and Karl Fischer titration for residual moisture.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., boiling point variations) for this compound?

- Contradiction Analysis :

- Pressure Calibration : Boiling point data (111–112°C at 1.5 Torr ) may conflict with ambient-pressure studies. Use reduced-pressure distillation setups with calibrated manometers.

- Comparative Studies : Cross-reference with structurally analogous branched alcohols (e.g., 3,7-dimethyloctan-3-ol ) to identify trends in volatility.

- Computational Validation : Apply group contribution methods (e.g., Joback-Reid) to predict boiling points under varying pressures.

Q. What synthetic strategies optimize yield for this compound in multi-step organic reactions?

- Methodological Recommendations :

- Grignard Reaction : Use tert-butyl magnesium bromide with ketone intermediates to form the tertiary alcohol backbone .

- Acid Catalysis : Optimize reaction conditions (e.g., sulfuric acid concentration, temperature) for methyl group alkylation.

- Byproduct Mitigation : Monitor for over-alkylation using thin-layer chromatography (TLC) and quench reactions at 80% conversion.

Q. What safety protocols are essential for handling this compound given its surfactant properties and potential toxicity?

- Risk Mitigation :

- Ventilation : Use fume hoods to avoid inhalation of aerosols (linked to respiratory irritation in similar alcohols ).

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles (prevents skin/eye contact; pH ~15.32 ).

- Waste Disposal : Segregate as halogen-free organic waste and avoid aqueous systems due to low solubility .

Data Contradiction and Stability Studies

Q. How does the branched structure of this compound influence its stability under oxidative conditions?

- Experimental Design :

- Accelerated Oxidation : Expose samples to UV light (254 nm) and O₂ at 40°C for 72 hours. Monitor degradation via FTIR for carbonyl formation.

- Antioxidant Screening : Test additives (e.g., BHT, tocopherol) at 0.1–1.0 wt% to assess stabilization efficacy.

- Structural Insights : Compare with linear alcohols (e.g., dodecan-3-ol ) to evaluate steric hindrance effects.

Application-Driven Research

Q. What role does this compound play in nonionic surfactant formulations, and how can its efficacy be quantified?

- Performance Metrics :

- Critical Micelle Concentration (CMC) : Determine via surface tension measurements (Wilhelmy plate method).

- Hydrophilic-Lipophilic Balance (HLB) : Calculate using Griffin’s formula (HLB = 20 × (molecular weight of hydrophilic portion / total molecular weight)) .

- Comparative Analysis : Benchmark against commercial surfactants (e.g., Tween-20) in emulsification trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.